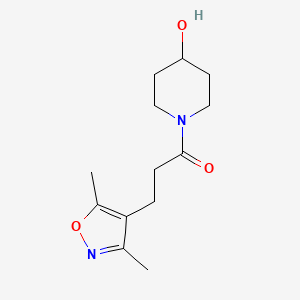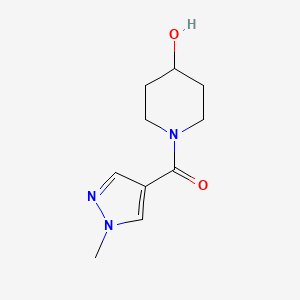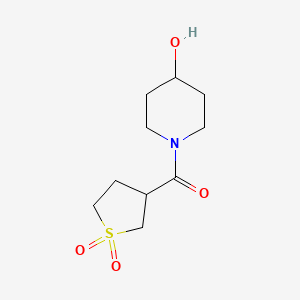
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DT-010 is a synthetic molecule that belongs to the class of thiolactones and has a unique chemical structure that makes it an attractive candidate for further research.
Mecanismo De Acción
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone exerts its neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone also modulates the activity of various enzymes and proteins involved in the pathogenesis of neurodegenerative diseases, such as acetylcholinesterase and beta-amyloid protein.
Biochemical and physiological effects:
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone also reduces inflammation and oxidative stress in the brain, which can help to prevent neuronal damage and improve overall brain health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone is its high solubility in water and organic solvents, which makes it easy to administer in laboratory experiments. However, the lack of human clinical trials limits our understanding of its safety and efficacy in humans.
Direcciones Futuras
1. Investigate the potential of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone as a therapeutic agent for other neurodegenerative diseases such as Huntington's disease and multiple sclerosis.
2. Study the long-term safety and efficacy of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone in human clinical trials.
3. Explore the potential of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone as a dietary supplement for improving cognitive function and brain health in healthy individuals.
4. Investigate the mechanism of action of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone in more detail to gain a better understanding of its neuroprotective effects.
Métodos De Síntesis
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized by the reaction between 1,1-dioxothiolan-3-ylacetic acid and 4-hydroxypiperidine in the presence of thionyl chloride. The reaction yields (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone as a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to possess antioxidant and anti-inflammatory properties, which can help to protect neurons from damage and improve cognitive function.
Propiedades
IUPAC Name |
(1,1-dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c12-9-1-4-11(5-2-9)10(13)8-3-6-16(14,15)7-8/h8-9,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBVFPQYPXLEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

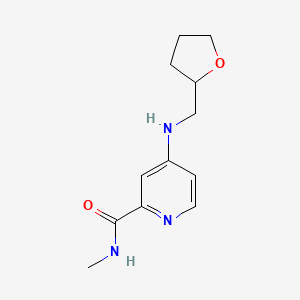

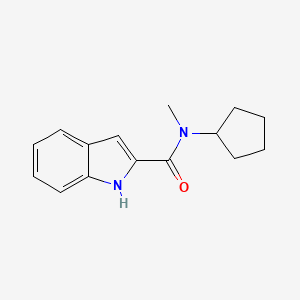

![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)
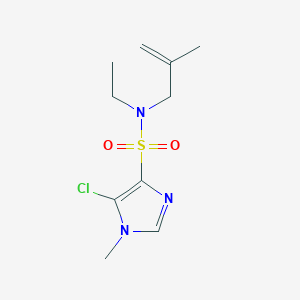

![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
